Idazoxan
Overview
Description
Idazoxan is a drug used in scientific research . It has been used in trials studying the basic science of Molecular Imaging, Alzheimer Disease, and Major Depressive Disorder . It acts as both a selective α2 adrenergic receptor antagonist, and an antagonist for the imidazoline receptor .
Synthesis Analysis
The synthesis of Idazoxan involves several steps . The reaction of catechol (1) with 2-Chloroacrylonitrile [920-37-6] (2) gives 2-cyano-1,4-benzodioxan [1008-92-0] (3). A Pinner reaction with alcoholic hydrogen chloride leads to the iminoether, (4). Treatment with ethylenediamine [107-15-3] (5) gives the imidazoline ring affording Idazoxin (6) .
Molecular Structure Analysis
Idazoxan has a molecular formula of C11H12N2O2 . Its average mass is 204.225 Da and its monoisotopic mass is 204.089874 Da .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Idazoxan have been described in the Synthesis Analysis section above .
Physical And Chemical Properties Analysis
Idazoxan has a molecular weight of 204.229 g/mol . Its chemical formula is C11H12N2O2 .
Scientific Research Applications
Binding Affinity in Kidney Membranes
Idazoxan has been identified to bind with high affinity to non-adrenergic sites in pig kidney membranes. This suggests a new class of binding sites that may be the target of imidazolidines derivatives known for their antihypertensive properties (Vigne, Lazdunski, & Frelin, 1989).
Treatment-Resistant Schizophrenia
A study explored idazoxan's role in augmenting treatment response in schizophrenia. It showed that the antagonism of α2 receptors with idazoxan enhanced the therapeutic response to typical neuroleptic treatment in treatment-resistant patients with schizophrenia (Litman et al., 1996).
Dopamine Output and Antipsychotic Effects
Research indicates that idazoxan can selectively potentiate the cortical output of dopamine and augment the suppression of conditioned avoidance responding induced by raclopride. This provides insight into the mode of action of antipsychotic drugs like clozapine (Hertel, Fagerquist, & Svensson, 1999).
Effects on Mood, Memory, and Attention
Idazoxan has been studied for its effects on mood, memory, and attention in healthy volunteers. It was found to have no significant effect on mood or sustained attention but did improve selective attention (Smith, Wilson, Glue, & Nutt, 1992).
Neuroprotection in Brain Injury
Idazoxan has shown potential in decreasing neuronal damage in the rat brain following cerebral ischemia. This suggests its application in rapid postischemic treatment for conditions like stroke and cardiac arrest (Gustafson, Miyauchi, & Wieloch, 1989).
Antagonism Effects on Central Neurons
Studies on rat central neurons reveal that idazoxan selectively antagonizes α2-adrenoceptors, highlighting its specificity and potential use in neurological research (Freedman & Aghajanian, 1984).
Treatment in Progressive Supranuclear Palsy
Idazoxan has been investigated for its effects in treating progressive supranuclear palsy (PSP), a parkinsonian syndrome. The study found improvements in aspects of motor function in patients with PSP (Ghika et al., 1991).
Comparison with Bupropion in Bipolar Depressed Patients
In a study comparing idazoxan to bupropion in bipolar depressed patients, both drugs demonstrated significant improvement over time, suggesting the usefulness of idazoxan in bipolar depression (Grossman, Potter, Brown, & Maislin, 1999).
Enhancement of Neurotransmitter Release in the Hippocampus
Idazoxan enhances excitability and inhibitory processes in the hippocampal dentate gyrus by increasing the release of noradrenaline, indicating its role in neurotransmitter modulation (Sara & Bergis, 1991).
Safety And Hazards
Future Directions
Idazoxan has been under investigation as an antidepressant, but it did not reach the market as such . More recently, it is under investigation as an adjunctive treatment in schizophrenia . An extended release formulation (idazoxan HCl, TR-01-XR) is being developed by Terran Biosciences, for potential use in schizophrenia .
Relevant Papers
- A study titled “A Study of Idazoxan in Healthy Participants” is currently recruiting participants. The study aims to investigate the safety, tolerability and pharmacokinetics of 3 forms of TR-01-XRR, 1 form of TR-01-XRS, and 1 form of TR-01-XR in healthy adults .
- A paper titled “Idazoxan and Response to Typical Neuroleptics in Treatment-Resistant Schizophrenia” found that the antagonism of α2 receptors augmented therapeutic response to typical neuroleptic treatment in treatment-resistant patients with schizophrenia .
- Another study titled “The effects of clonidine, idazoxan and noise stress on saccadic eye movements” investigated the effects of Idazoxan on saccadic eye movements .
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11/h1-4,10H,5-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMRFMKYPGXPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2COC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045161 | |
Record name | Idazoxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Idazoxan | |
CAS RN |
79944-58-4 | |
Record name | Idazoxan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79944-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idazoxan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079944584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idazoxan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12551 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Idazoxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IDAZOXAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y310PA316B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.